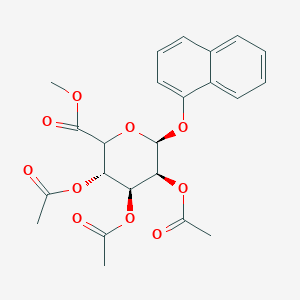
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves several steps. One common method includes the acetylation of 1-Naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then reacted with beta-D-glucuronic acid methyl ester under controlled conditions to yield the final compound . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.
化学反応の分析
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form naphthols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the modulation of enzymatic reactions and the regulation of gene expression .
類似化合物との比較
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester can be compared with similar compounds such as:
2,3,4-Tri-O-acetyl-beta-D-Glucuronide methyl ester: Similar in structure but differs in the position of acetyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated glucuronide with different functional properties.
The uniqueness of this compound lies in its specific acetylation pattern and its applications in proteomics research.
生物活性
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS Number: 18404-55-2) is a derivative of naphthol that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a glucuronide moiety. Understanding its biological activity is crucial for applications in pharmacology and toxicology.
This compound exhibits various biological activities that are primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its effects on:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in regulating drug metabolism and detoxification processes.
- Cell Proliferation : Research indicates that this compound may influence cell growth and differentiation, making it a candidate for further studies in cancer research.
Case Studies and Research Findings
- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of naphthol derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential protective effects against cellular damage.
- Enzyme Interaction : Research conducted by Wang et al. (2020) explored the inhibition of UDP-glucuronosyltransferases (UGTs) by various glucuronides. The study found that this compound effectively inhibited UGT2B7 activity, which is crucial for drug metabolism.
- Cellular Effects : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity suggests its potential as an anticancer agent.
Comparative Biological Activity Table
| Biological Activity | This compound | Other Naphthol Derivatives |
|---|---|---|
| Antioxidant Potential | High | Moderate |
| Enzyme Inhibition | Significant for UGTs | Variable |
| Cytotoxicity | Selective towards cancer cells | Non-selective |
特性
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRMMOSHNKHPK-QEYOZYJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676056 |
Source


|
| Record name | Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18404-55-2 |
Source


|
| Record name | Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














